4-ethoxy-N-(1-methyl-2-oxo-5-(pyrrolidine-1-carbonyl)-1,2-dihydropyridin-3-yl)benzamide 4-ethoxy-N-(1-methyl-2-oxo-5-(pyrrolidine-1-carbonyl)-1,2-dihydropyridin-3-yl)benzamide
Brand Name: Vulcanchem
CAS No.: 1207056-10-7
VCID: VC4287296
InChI: InChI=1S/C20H23N3O4/c1-3-27-16-8-6-14(7-9-16)18(24)21-17-12-15(13-22(2)20(17)26)19(25)23-10-4-5-11-23/h6-9,12-13H,3-5,10-11H2,1-2H3,(H,21,24)
SMILES: CCOC1=CC=C(C=C1)C(=O)NC2=CC(=CN(C2=O)C)C(=O)N3CCCC3
Molecular Formula: C20H23N3O4
Molecular Weight: 369.421

4-ethoxy-N-(1-methyl-2-oxo-5-(pyrrolidine-1-carbonyl)-1,2-dihydropyridin-3-yl)benzamide

CAS No.: 1207056-10-7

Cat. No.: VC4287296

Molecular Formula: C20H23N3O4

Molecular Weight: 369.421

* For research use only. Not for human or veterinary use.

4-ethoxy-N-(1-methyl-2-oxo-5-(pyrrolidine-1-carbonyl)-1,2-dihydropyridin-3-yl)benzamide - 1207056-10-7

Specification

CAS No. 1207056-10-7
Molecular Formula C20H23N3O4
Molecular Weight 369.421
IUPAC Name 4-ethoxy-N-[1-methyl-2-oxo-5-(pyrrolidine-1-carbonyl)pyridin-3-yl]benzamide
Standard InChI InChI=1S/C20H23N3O4/c1-3-27-16-8-6-14(7-9-16)18(24)21-17-12-15(13-22(2)20(17)26)19(25)23-10-4-5-11-23/h6-9,12-13H,3-5,10-11H2,1-2H3,(H,21,24)
Standard InChI Key DYUXGELXFAKZOE-UHFFFAOYSA-N
SMILES CCOC1=CC=C(C=C1)C(=O)NC2=CC(=CN(C2=O)C)C(=O)N3CCCC3

Introduction

4-Ethoxy-N-(1-methyl-2-oxo-5-(pyrrolidine-1-carbonyl)-1,2-dihydropyridin-3-yl)benzamide is a complex organic compound belonging to the benzamide class. It is notable for its potential therapeutic applications, particularly in medicinal chemistry. This compound features a multifaceted structure with several functional groups, including an ethoxy group, a carbonyl group from the pyrrolidine moiety, and an amide linkage, which contribute to its biological activity.

Synthesis and Chemical Reactivity

The synthesis of 4-ethoxy-N-(1-methyl-2-oxo-5-(pyrrolidine-1-carbonyl)-1,2-dihydropyridin-3-yl)benzamide typically involves several key steps, including reactions that incorporate pyrrolidine and dihydropyridine derivatives. These steps are crucial for modifying the compound to enhance its biological activity or alter its pharmacokinetic properties.

Synthesis Steps:

  • Formation of Dihydropyridine Derivative: This involves the synthesis of a dihydropyridine ring system, often through condensation reactions.

  • Introduction of Pyrrolidine Moiety: The pyrrolidine-1-carbonyl group is attached to the dihydropyridine ring, typically via a carbonylation reaction.

  • Benzamide Formation: The final step involves linking the modified dihydropyridine to a benzamide group.

Potential Applications and Mechanism of Action

This compound is explored for its therapeutic potential, particularly in areas where benzamides and pyrrolidine derivatives have shown promise, such as anti-cancer and anti-inflammatory applications. The mechanism of action is hypothesized to involve interactions with biological targets influenced by its structural components.

Potential Therapeutic Areas:

  • Anti-Cancer Agents: Compounds with similar structures have been investigated for their ability to inhibit cancer cell growth.

  • Anti-Inflammatory Agents: The presence of pyrrolidine and benzamide groups suggests potential anti-inflammatory properties.

Spectroscopic Analysis

The molecular structure of 4-ethoxy-N-(1-methyl-2-oxo-5-(pyrrolidine-1-carbonyl)-1,2-dihydropyridin-3-yl)benzamide can be analyzed using various spectroscopic techniques, including NMR (Nuclear Magnetic Resonance) and IR (Infrared Spectroscopy), to confirm its structure and identify functional groups.

Spectroscopic Techniques:

  • NMR Spectroscopy: Useful for identifying the compound's molecular structure and confirming the presence of specific functional groups.

  • IR Spectroscopy: Helps in identifying the types of bonds present, such as carbonyl and amide linkages.

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